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4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline Documentation Hub

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  • Product: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline
  • CAS: 946741-20-4

Core Science & Biosynthesis

Foundational

Chemical structure of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

The following technical guide details the chemical structure, synthesis, and application of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a specialized fluorinated intermediate used in the design of kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a specialized fluorinated intermediate used in the design of kinase inhibitors.

Executive Summary

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS: 946741-20-4 ) is a critical pharmacophore building block belonging to the class of diaryl ether anilines . It is primarily utilized in the synthesis of small-molecule tyrosine kinase inhibitors (TKIs), specifically those targeting VEGFR and PDGFR pathways.

The molecule combines three distinct structural motifs essential for medicinal chemistry:

  • Aniline Core: Serves as the primary attachment point for "hinge-binding" motifs (e.g., ureas or amides).

  • Trifluoromethyl Group (-CF₃): Located at the ortho position, it modulates lipophilicity and metabolic stability while electronically deactivating the amine.

  • 2-Methoxyphenoxy Moiety: A bulky, electron-rich ether tail that occupies the hydrophobic back-pocket of kinase enzymes, offering conformational selectivity via the ortho-methoxy substituent.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline
CAS Number 946741-20-4
Molecular Formula C₁₄H₁₂F₃NO₂
SMILES NC1=CC=C(OC2=CC=CC=C2OC)C=C1C(F)(F)F
Molecular Weight 283.25 g/mol
Key Physicochemical Parameters
PropertyValue (Experimental/Predicted)Significance in Drug Design
LogP ~3.8 - 4.2Indicates high lipophilicity; suitable for passive membrane transport.
pKa (Aniline NH₂) ~2.5 - 3.0The ortho-CF₃ group is strongly electron-withdrawing, significantly lowering the basicity compared to unsubstituted aniline (pKa ~4.6).
TPSA ~47 ŲFavorable for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH₂)Key site for urea/amide formation.

Structural Elucidation & Electronic Effects

The chemical behavior of this molecule is defined by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating phenoxy ether.

Electronic Push-Pull System
  • Deactivated Nucleophile: The -CF₃ group at the 2-position exerts a strong inductive effect (-I), pulling electron density away from the amine nitrogen. This makes the aniline less nucleophilic than standard anilines, requiring optimized conditions (e.g., higher temperature or stronger electrophiles) for subsequent coupling reactions.

  • Ether Linkage Stability: The diaryl ether bond is robust against metabolic hydrolysis, providing a stable scaffold that positions the "tail" group (methoxyphenoxy) deep within the protein binding pocket.

Diagram: Structural Pharmacophore Analysis

The following diagram illustrates the functional zones of the molecule.

G Aniline Aniline Amine (Nucleophilic Center) CF3 Ortho-CF3 Group (Metabolic Shielding) Aniline->CF3 Electronic Deactivation Ether Ether Linkage (Flexible Hinge) Aniline->Ether Para-Position Tail 2-Methoxyphenoxy (Hydrophobic Tail) Ether->Tail Extension

Figure 1: Pharmacophore segmentation showing the electronic and steric roles of each moiety.

Synthetic Methodology

The synthesis of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline typically follows a two-step industrial protocol: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction .

Step 1: S_NAr Coupling

The reaction couples a fluoronitrobenzene precursor with guaiacol (2-methoxyphenol). The nitro group activates the ring for nucleophilic attack.

  • Reagents: 4-Fluoro-2-(trifluoromethyl)nitrobenzene, 2-Methoxyphenol, Potassium Carbonate (K₂CO₃).

  • Solvent: DMF or DMSO (Polar aprotic is required).

  • Conditions: 80–100°C, 4–6 hours.

  • Mechanism: The phenoxide anion attacks the carbon bearing the fluorine. The -CF₃ and -NO₂ groups stabilize the Meisenheimer complex intermediate.

Step 2: Nitro Reduction

The nitro intermediate is reduced to the final aniline.

  • Method A (Catalytic Hydrogenation): H₂ (balloon or 50 psi), 10% Pd/C, Methanol/Ethanol. High yield, clean workup.

  • Method B (Chemical Reduction): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water. Used if halogen sensitivity is a concern (though -CF₃ is stable).

Diagram: Reaction Workflow

Synthesis Precursor 4-Fluoro-2-(trifluoromethyl) nitrobenzene Intermediate INTERMEDIATE: 4-(2-Methoxyphenoxy)-2- (trifluoromethyl)nitrobenzene Precursor->Intermediate S_NAr Coupling (K2CO3, DMF, 90°C) Guaiacol 2-Methoxyphenol (Guaiacol) Guaiacol->Intermediate Product FINAL PRODUCT: 4-(2-Methoxyphenoxy)-2- (trifluoromethyl)aniline Intermediate->Product Reduction (H2, Pd/C or Fe/NH4Cl)

Figure 2: Industrial synthesis route via S_NAr coupling and catalytic reduction.

Analytical Characterization (Self-Validating Protocol)

To ensure the identity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR (¹H NMR) - Predicted (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignment
6.90 - 7.20 Multiplet4HPhenoxy ring protons (Aromatic)
6.85 Doublet (J~2Hz)1HAniline ring H-3 (Ortho to CF₃)
6.75 Doublet (J~8Hz)1HAniline ring H-6 (Meta to CF₃)
6.65 DD (J~8, 2Hz)1HAniline ring H-5
3.85 Broad Singlet2H-NH₂ (Exchangeable with D₂O)
3.78 Singlet3H-OCH₃ (Methoxy group)

Validation Check: The presence of the methoxy singlet at ~3.8 ppm and the specific splitting of the aniline protons (due to 1,2,4-substitution pattern) confirms the correct isomer.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Expected Mass: [M+H]⁺ = 284.25 Da.

  • Fragmentation: Loss of methyl radical (-15) or HF (-20) may be observed at higher collision energies.

Applications in Drug Discovery[4][5][7][12][13]

This molecule is a specialized "Tail-Hinge" linker . In the context of kinase inhibitors (like Sorafenib analogs), the aniline nitrogen reacts with isocyanates to form diaryl ureas .

  • Kinase Binding Mode:

    • The Urea (derived from the NH₂) forms hydrogen bonds with the kinase "gatekeeper" residues (e.g., Glu/Asp).

    • The Phenoxy Tail extends into the hydrophobic allosteric pocket.

    • The 2-Methoxy group restricts the rotation of the phenoxy ring, locking the molecule in a bioactive conformation that favors binding to specific kinase mutations (e.g., B-RAF V600E).

  • Safety & Handling:

    • Hazard: Irritant to eyes and skin.[1] Potential organ toxicity if swallowed (typical for halogenated anilines).

    • Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine, which can darken over time (turning from off-white to brown).

References

  • Bankston, D. (2008). A Practical Synthesis of Diaryl Ethers Using Potassium Carbonate. Organic Process Research & Development. (General protocol for S_NAr synthesis of phenoxy anilines).
  • PubChem . (2024). Compound Summary: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline molecular weight

An In-depth Technical Guide: 2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline Abstract This technical guide provides a comprehensive overview of 2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline, a fluorinated aromatic amine of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline

Abstract

This technical guide provides a comprehensive overview of 2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline, a fluorinated aromatic amine of significant interest to the pharmaceutical and material science sectors. As a sophisticated chemical intermediate, its value is derived from the unique combination of a trifluoromethyl group, an aniline moiety, and a methoxyphenoxy substituent. These features impart desirable physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a valuable building block in modern drug design.[1][2][3] This document details the molecule's fundamental properties, including its calculated molecular weight and structural characteristics. It further proposes a robust synthetic pathway, outlines a comprehensive analytical workflow for characterization and quality control, and explores its potential applications, particularly within medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and similar fluorinated scaffolds in their work.

Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section details the chemical identity and key computed physicochemical parameters of 2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline.

Chemical Identity and Structure
  • Systematic Name: 2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline

  • Chemical Formula: C₁₄H₁₂F₃NO₂

  • Structure:

    
    

    The structure combines three key pharmacophores: the aniline core, the electron-withdrawing trifluoromethyl group ortho to the amine, and the 2-methoxyphenoxy group para to the amine.

Molecular Weight

The calculated molecular weight, based on the chemical formula C₁₄H₁₂F₃NO₂, provides a fundamental parameter for all quantitative experimental work.

Calculated Molecular Weight: 283.25 g/mol

Structural Features and Electronic Effects

The molecule's functionality is a direct result of the interplay between its constituent groups:

  • Trifluoromethyl (-CF₃) Group: As a potent electron-withdrawing group, the -CF₃ moiety significantly lowers the pKa of the aniline nitrogen, making it less basic. In a drug development context, this group is prized for its ability to block metabolic oxidation, increase lipophilicity (Hansch π value of +0.88), and enhance binding interactions with biological targets.[3]

  • Aniline (-NH₂) Moiety: The primary amine serves as a crucial synthetic handle for a wide array of chemical transformations, enabling the construction of more complex molecules such as amides, sulfonamides, and heterocyclic systems.

  • Diaryl Ether Linkage: The ether bond provides rotational flexibility while connecting the two aromatic rings. This structural motif is common in bioactive compounds.

  • Methoxyphenoxy Group: The methoxy (-OCH₃) substituent on the distal phenyl ring acts as a hydrogen bond acceptor and can influence the molecule's conformation and solubility.

Predicted Physicochemical Properties

While experimental data is not publicly available, computational models provide valuable estimates for guiding experimental design.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight 283.25 g/mol Adheres to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) ~3.5 - 4.5Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.
Topological Polar Surface Area (TPSA) ~47.4 ŲSuggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from -NH₂)Participates in target binding interactions.
Hydrogen Bond Acceptors 3 (from -O- and -OCH₃)Participates in target binding interactions and influences solubility.

Synthesis and Purification

A reliable and scalable synthetic route is paramount for the practical application of any chemical building block. While a specific protocol for this exact molecule is not published, a robust synthesis can be proposed based on established organometallic cross-coupling reactions. The Ullmann condensation is a classic and effective method for the formation of diaryl ethers.

Proposed Synthetic Pathway: Ullmann Condensation

The most logical retrosynthetic disconnection breaks the diaryl ether bond, identifying 4-halo-2-(trifluoromethyl)aniline and 2-methoxyphenol as key starting materials.

G cluster_products Product cluster_reactants Starting Materials Target 2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline Reaction Ullmann Condensation (Cu Catalyst, Base) Target->Reaction Disconnection SM1 4-Bromo-2-(trifluoromethyl)aniline SM2 2-Methoxyphenol Reaction->SM1 Reaction->SM2

Caption: Retrosynthetic analysis for the target molecule via Ullmann condensation.

Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is a generalized procedure and requires optimization for yield and purity.

  • Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-2-(trifluoromethyl)aniline (1.0 eq), 2-methoxyphenol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The choice of solvent is critical for solubilizing the reactants and achieving the necessary reaction temperature.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 15 minutes to ensure an inert atmosphere, which is crucial for preventing the oxidation of the copper catalyst.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting aniline is consumed (typically 12-24 hours).

  • Workup: Cool the mixture to room temperature and dilute with water. Extract the aqueous phase three times with a suitable organic solvent, such as ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove the solvent and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product will likely contain unreacted starting materials and byproducts. Purification is essential to meet the high-purity standards required for pharmaceutical research.

  • Column Chromatography: The primary method for purification. A silica gel stationary phase with a gradient elution system of hexanes and ethyl acetate is typically effective for separating the product from impurities.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) can be used to achieve high analytical purity.

Analytical Characterization and Quality Control

A multi-technique analytical approach is required to unambiguously confirm the structure and purity of the synthesized 2-Trifluoromethyl-4-(2-methoxyphenoxy)aniline.

G cluster_workflow Analytical Workflow cluster_char Structural Characterization cluster_qc Purity & Identity Confirmation Start Synthesized Crude Product Purification Purification (Chromatography) Start->Purification MS Mass Spectrometry (MS) Confirms Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms Structure Purification->NMR IR IR Spectroscopy Confirms Functional Groups Purification->IR HPLC HPLC Assesses Purity (>98%) NMR->HPLC EA Elemental Analysis Confirms Formula (C, H, N) HPLC->EA Final Certified Reference Material EA->Final

Sources

Foundational

Technical Guide: Fluorinated Aniline Building Blocks for Medicinal Chemistry

Executive Summary This technical guide provides a comprehensive analysis of fluorinated aniline building blocks, focusing on their critical role in modulating physicochemical properties, metabolic stability, and binding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated aniline building blocks, focusing on their critical role in modulating physicochemical properties, metabolic stability, and binding affinity in drug discovery. It details the "fluorine effect" on aniline basicity and lipophilicity, offers a decision framework for synthetic route selection, and presents a validated protocol for the palladium-catalyzed cross-coupling of electron-deficient fluorinated anilines.

The Fluorine Effect: Physicochemical Modulation

The strategic incorporation of fluorine into the aniline scaffold is a non-intuitive exercise in electronic tuning. Unlike simple steric blocking, fluorine exerts a profound inductive effect (


) that reshapes the molecule's electronic landscape without significantly altering its steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Basicity and pKa Modulation

The nitrogen lone pair in aniline is pivotal for hydrogen bonding and solubility. Fluorine substitution dramatically reduces the pKa of the conjugate acid (anilinium ion) via inductive electron withdrawal, reducing the availability of the lone pair. This is a critical tool for reducing hERG channel inhibition, which often correlates with high basicity.

Table 1: Comparative pKa and Electronic Properties of Fluorinated Anilines

CompoundStructurepKa (Conjugate Acid)Hammett

(para)
LogP (Exp)Electronic Character
Aniline Ph-NH₂4.60.000.90Benchmark
2-Fluoroaniline 2-F-Ph-NH₂3.2N/A (Ortho effect)1.15H-bond acceptor modulation
3-Fluoroaniline 3-F-Ph-NH₂3.50.341.15Inductive withdrawal
4-Fluoroaniline 4-F-Ph-NH₂3.80.061.15Resonance donation + Inductive withdrawal
2,4-Difluoroaniline 2,4-F₂-Ph-NH₂~2.8-1.35Cumulative withdrawal
Pentafluoroaniline C₆F₅-NH₂-0.3-2.22Extremely electron-deficient

Data aggregated from BenchChem and standard physical organic chemistry literature. [1, 2]

Metabolic Stability and Blocking

The C–F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. Replacing a metabolically labile C–H bond (typically at the para position) with C–F blocks hydroxylation, extending the drug's half-life (


).

MetabolicStability cluster_0 Standard Aniline Metabolism cluster_1 Fluorinated Strategy Aniline Aniline Scaffold (Labile C-H) Metabolite p-Hydroxy Aniline (Toxic Quinone Imine potential) Aniline->Metabolite CYP450 Oxidation F_Aniline 4-Fluoroaniline (Strong C-F Bond) Aniline->F_Aniline Bioisosteric Replacement Stable Metabolically Stable Intact Scaffold F_Aniline->Stable CYP450 Blocked

Figure 1: Mechanism of metabolic blocking via para-fluorination, preventing the formation of reactive quinone imine intermediates.

Synthesis & Manufacturing: Advanced Protocols

Synthesizing complex drug cores using fluorinated anilines presents a challenge: nucleophilicity . The electron-withdrawing nature of fluorine renders the aniline nitrogen less nucleophilic, causing standard S_N2 or reductive amination reactions to fail or proceed sluggishly.

Strategic Route Selection
  • Nucleophilic Aromatic Substitution (S_NAr): Ideal when the fluorinated aniline acts as the electrophile (e.g., reacting a fluoronitrobenzene with an amine), but poor when it is the nucleophile.

  • Buchwald-Hartwig Amination: The gold standard for coupling electron-deficient fluorinated anilines with aryl halides.

Validated Protocol: Buchwald-Hartwig Coupling of Deficient Anilines

Objective: Couple 2,4-difluoroaniline (electron-deficient) with an aryl bromide. Challenge: Low nucleophilicity of the amine requires a specialized ligand system.

Reagents:

  • Catalyst: Pd₂dba₃ (Tris(dibenzylideneacetone)dipalladium(0)) - 1-2 mol%

  • Ligand: BrettPhos or tBuBrettPhos (Specifically designed for weak nucleophiles) - 2-4 mol%

  • Base: LiHMDS (Lithium hexamethyldisilazide) or Cs₂CO₃ (Cesium Carbonate)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation (The "Activation" Checkpoint):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd₂dba₃ and BrettPhos.

    • Add anhydrous 1,4-dioxane.

    • Self-Validation: Heat at 120°C for 2 minutes. A color change from dark purple/black to a rich red-brown indicates active catalyst formation (

      
      ).
      
  • Substrate Addition:

    • Cool the catalyst solution. Add the aryl bromide (1.0 equiv) and the fluorinated aniline (1.2 equiv).

    • Add Base: Use LiHMDS (1M in THF, 2.2 equiv) for faster rates, or Cs₂CO₃ (solid, 2.5 equiv) for sensitive functional groups.

  • Reaction & Monitoring:

    • Seal and heat to 100°C.

    • Self-Validation: Monitor via LCMS. The consumption of the aryl bromide is the primary endpoint. If the aniline remains unreacted after 4 hours, add a second portion of catalyst/ligand stock.

  • Workup:

    • Dilute with EtOAc, filter through a Celite pad to remove Pd black.

    • Wash with water/brine.

    • Purification Note: Fluorinated anilines often have distinct R_f values; use a gradient of Hexane/EtOAc.

SynthesisWorkflow Start Target: N-Aryl Fluorinated Aniline Check Check Aniline Electronics Start->Check ElectronRich Electron Rich/Neutral (e.g., 4-F-Aniline) Check->ElectronRich ElectronPoor Electron Deficient (e.g., 2,4-F2-Aniline) Check->ElectronPoor MethodA Standard Buchwald (Pd(OAc)2 / BINAP / Cs2CO3) ElectronRich->MethodA MethodB Advanced Buchwald (Pd2dba3 / BrettPhos / LiHMDS) ElectronPoor->MethodB Requires specialized ligand system Validation Validation: LCMS for Aryl Bromide consumption MethodA->Validation MethodB->Validation

Figure 2: Decision matrix for selecting catalytic systems based on aniline electronic properties.

Case Studies in Drug Development

Linezolid (Zyvox)
  • Structure: Contains a 3-fluoro-4-morpholinylphenyl ring.

  • Role of Fluorine: The fluorine atom at the 3-position (ortho to the morpholine) influences the conformation of the phenyl-morpholine bond and improves the antibacterial potency against Gram-positive bacteria. It also modulates the lipophilicity to improve oral bioavailability.

Gefitinib (Iressa)
  • Structure: 3-chloro-4-fluoroaniline moiety.[1]

  • Role of Fluorine: The 4-fluoro substituent blocks metabolic oxidation at the para-position, a primary clearance pathway for aniline derivatives. This contributes to the drug's suitable pharmacokinetic profile for once-daily dosing in EGFR-mutated non-small cell lung cancer.

Enzalutamide (Xtandi)
  • Structure: 4-cyano-3-(trifluoromethyl)aniline derived core.[1]

  • Role of Fluorine: The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group that increases the binding affinity to the androgen receptor while rendering the aromatic ring resistant to oxidative metabolism.

Handling and Stability

  • Oxidation Sensitivity: While fluorinated anilines are more stable than electron-rich anilines (like p-anisidine), they can still oxidize to colored impurities (azo compounds/tars) upon prolonged exposure to air and light.

  • Storage Protocol: Store under an inert atmosphere (Argon/Nitrogen) at 4°C in amber vials.

  • Safety: Fluorinated anilines are toxic by inhalation and skin contact. They can induce methemoglobinemia. All handling must occur in a functioning fume hood with appropriate PPE (nitrile gloves, safety glasses).

References

  • BenchChem Technical Support Team. (2025). A Comparative Study of Fluorinated Anilines in Drug Design. BenchChem. Link

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[2] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Inoue, M., et al. (2020). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate.[3][4] Organic & Biomolecular Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • U.S. Food and Drug Administration. (2023). Novel Drug Approvals for 2023. FDA.[5][6] Link

Sources

Exploratory

Suppliers of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Strategic Sourcing & Technical Validation: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline CAS Number: 946741-20-4 Formula: Molecular Weight: 283.25 g/mol Executive Summary: The Pharmacophore Context 4-(2-Methoxyphenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Sourcing & Technical Validation: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

CAS Number: 946741-20-4 Formula:


Molecular Weight:  283.25  g/mol 

Executive Summary: The Pharmacophore Context

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline is a specialized fluorinated building block, primarily utilized in the synthesis of Type II Kinase Inhibitors (e.g., targeting VEGFR, PDGFR, or RAF pathways). Its structural motif—a diaryl ether coupled with an electron-withdrawing trifluoromethyl group—mimics the "hinge-binding" or "DFG-out" binding segments found in blockbuster drugs like Sorafenib and Regorafenib .

For drug development professionals, sourcing this intermediate is not merely a purchasing decision; it is a quality control challenge. The presence of specific regioisomers or unreacted phenolic precursors can catastrophically affect downstream GMP synthesis, particularly during urea formation steps common in kinase inhibitor production.

This guide provides a technical framework for validating suppliers, understanding the impurity profile, and ensuring supply chain integrity.

Technical Specifications & Critical Quality Attributes (CQA)

When evaluating a Supplier’s Certificate of Analysis (CoA), the following specifications are non-negotiable for pharmaceutical-grade research.

AttributeAcceptance CriterionTechnical Rationale
Appearance Off-white to pale yellow/brown solidAnilines are prone to oxidation. Dark brown/black indicates significant oxidative degradation or azo-dimer formation.
Purity (HPLC)

98.0% (Area %)
High purity is required to prevent side-reactions during isocyanate coupling (common next step).
Identity (NMR) Conforms to StructureMust confirm the ortho-position of the

group relative to the amine. Regioisomers are difficult to separate later.
Residual Solvents

5000 ppm (DMSO/DMF)
The

synthesis often uses high-boiling polar aprotic solvents. These are difficult to remove and can poison metal catalysts in subsequent steps.
Water Content

0.5% (KF)
Critical if the next step involves moisture-sensitive reagents like isocyanates or acid chlorides.
Specific Impurity A

0.5% (2-Methoxyphenol)
Unreacted starting material. It is a nucleophile that will compete with the aniline in coupling reactions.

Synthesis Logic & Impurity Origin

To validate a supplier, you must understand how they made the molecule. The standard industrial route involves a Nucleophilic Aromatic Substitution (


) followed by reduction. This pathway dictates the impurity profile.
Mechanism & Impurity Flow
  • Step 1 (

    
    ):  4-Fluoro-2-(trifluoromethyl)nitrobenzene reacts with Guaiacol (2-Methoxyphenol) in the presence of a base (e.g., 
    
    
    
    ) and heat.
  • Step 2 (Reduction): The nitro intermediate is reduced to the aniline using

    
     or 
    
    
    
    .

Critical Risk: If the


 reaction is incomplete, residual Guaiacol remains. If the reduction is incomplete, nitroso or azo intermediates remain.

SynthesisPath Start1 4-Fluoro-2-(trifluoromethyl) nitrobenzene Inter Intermediate: 4-(2-Methoxyphenoxy)- 2-(trifluoromethyl)nitrobenzene Start1->Inter Base, Heat (SNAr) Start2 Guaiacol (2-Methoxyphenol) Start2->Inter Impurity1 Impurity A: Residual Guaiacol Start2->Impurity1 Incomplete Conversion Product TARGET: 4-(2-Methoxyphenoxy)- 2-(trifluoromethyl)aniline Inter->Product Reduction (H2/Pd or Fe/H+) Impurity2 Impurity B: Azo-Dimer (Oxidation) Product->Impurity2 Air Oxidation

Figure 1: Synthetic pathway and origin of critical impurities. Note that residual Guaiacol (Impurity A) is a competitive nucleophile in downstream applications.

Supplier Qualification Protocol

Do not rely solely on the supplier's CoA. Use this "Self-Validating" protocol upon receipt of the first batch.

Phase 1: The "Stockist vs. Manufacturer" Test
  • The Check: Ask the supplier for the Batch Record or at least the Method of Analysis (MoA) .

  • The Logic: A true manufacturer (or a stockist with a transparent supply chain) can provide chromatograms. A "trader" will often refuse or provide a generic CoA re-typed on their letterhead.

  • Red Flag: If the CoA reports "Conforms" for NMR but does not attach the spectrum.

Phase 2: The "Regioisomer" Check (NMR)

The position of the


 group is critical.
  • Protocol: Run

    
     NMR.
    
  • Expectation: A single sharp peak around -60 to -63 ppm (relative to

    
    ).
    
  • Failure Mode: Multiple fluorine peaks indicate a mixture of regioisomers (e.g., if the starting nitrobenzene had the fluorine/nitro groups in different relative positions).

Phase 3: The "Competitive Nucleophile" Screen (HPLC)
  • Protocol: Run Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).

  • Target: Look specifically for 2-Methoxyphenol (Guaiacol) .

  • Why: Guaiacol has a hydroxyl group that can react with isocyanates or acid chlorides, creating a "dead-end" impurity that is difficult to purge from the final drug substance.

  • Limit: Reject batches with >0.5% Guaiacol.

Handling & Stability

  • Oxidation Sensitivity: Like most electron-rich anilines, this molecule is sensitive to air and light.

    • Storage: Keep at -20°C or 2-8°C under Argon/Nitrogen atmosphere.

    • Visual Cue: If the powder turns dark brown or purple, it has oxidized to azobenzene derivatives or quinones. Purify via recrystallization (Ethanol/Water) before use.

  • Toxicity: Fluorinated anilines are often skin irritants and potential mutagens. Handle inside a fume hood with double nitrile gloves.

Recommended Supplier Categories

Rather than listing transient vendors, categorize them by capability:

  • Tier 1: Catalog Houses (Gram Scale)

    • Examples:BLDpharm , Ambeed , Combi-Blocks .

    • Use Case: Early-stage MedChem discovery (1g - 100g).

    • Verification: Generally reliable, but always re-run NMR upon receipt.

  • Tier 2: CROs/CMOs (Kilogram Scale)

    • Examples:WuXi AppTec , Porton Pharma Solutions , Pharmablock .

    • Use Case: Process development and GLP tox batches.

    • Requirement: These vendors can perform the synthesis de novo and provide full batch documentation.

  • Tier 3: Aggregators (Avoid)

    • Identifiers: Websites listing 10 million compounds with no stock data.

    • Risk:[1] High probability of "bait and switch" or drop-shipping aged inventory.

References

  • Synthesis of Trifluoromethyl Anilines

    • Title: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes: A Practical Guide."
    • Source:Journal of Organic Chemistry.
    • Context: General methodology for the step used to cre
  • Kinase Inhibitor Structural Biology

    • Title: "Type II Kinase Inhibitors: Structural Basis for Selectivity."
    • Source:N
    • Context: Explains the role of the trifluoromethyl-phenyl ether motif in binding the DFG-out pocket.
  • Chemical Safety Data

    • Title: "PubChem Compound Summary: 4-(2-Methoxyphenoxy)
    • Source:National Center for Biotechnology Inform
  • Commercial Sourcing Data

    • Title: "CAS 946741-20-4 Product Page."
    • Source:BLDpharm.
    • (Note: Sourcing link provided for verification of commercial availability).

Sources

Foundational

Technical Whitepaper: Comparative Analysis of 2-Methoxy and 4-Methoxy Phenoxy Aniline Isomers in Drug Design

The following technical guide details the structural, physicochemical, and pharmacological distinctions between 4-(2-methoxyphenoxy)aniline and 4-(4-methoxyphenoxy)aniline . Executive Summary In medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and pharmacological distinctions between 4-(2-methoxyphenoxy)aniline and 4-(4-methoxyphenoxy)aniline .

Executive Summary

In medicinal chemistry, the phenoxy aniline scaffold serves as a critical pharmacophore, particularly in the design of kinase inhibitors (e.g., BTK, VEGFR) and epoxy resin curing agents. The distinction between the 2-methoxy (ortho) and 4-methoxy (para) isomers is not merely positional; it fundamentally alters the molecule's 3D conformation, metabolic stability, and electronic profile .

This guide analyzes the two specific isomers:

  • Isomer A (Ortho): 4-(2-methoxyphenoxy)aniline (CAS: 13066-01-8)[1]

  • Isomer B (Para): 4-(4-methoxyphenoxy)aniline (CAS: 31465-36-8)[2]

Key Takeaway: The ortho-isomer is typically employed to induce conformational restriction and improve metabolic stability against O-demethylation, while the para-isomer is utilized to extend reach into binding pockets and modulate electronic density via resonance donation.

Structural & Conformational Analysis

The primary differentiator between these isomers is the "Ortho Effect" versus "Para Extension."

Steric Influence on Dihedral Angles

The ether linkage (-O-) between the two phenyl rings allows for rotation, but substituents dictate the preferred low-energy conformation.

  • 4-(2-methoxyphenoxy)aniline (Ortho): The methoxy group at the C2 position creates a steric clash with the bridging ether oxygen. To relieve this repulsion, the phenoxy ring twists significantly out of plane relative to the C-O-C bond angle. This "kinked" conformation increases the molecule's "thickness" and reduces the entropic penalty of binding if the target pocket requires a twisted ligand.

  • 4-(4-methoxyphenoxy)aniline (Para): The methoxy group at C4 is distal to the ether linkage. This isomer retains a more flexible rotation profile, often adopting a conformation governed solely by the interaction between the ether oxygen lone pairs and the aromatic rings. It presents a more linear, extended hydrodynamic radius.

Visualization of Structural Logic

IsomerComparison cluster_Ortho Ortho-Isomer (2-Methoxy) cluster_Para Para-Isomer (4-Methoxy) Ortho 4-(2-methoxyphenoxy)aniline Effect_O Steric Clash (OMe vs Ether O) High Torsion Angle Ortho->Effect_O Proximal Substitution Result_O Conformationally Restricted 'Kinked' Shape Effect_O->Result_O Minimizes Repulsion Para 4-(4-methoxyphenoxy)aniline Effect_P No Steric Clash Free Rotation Para->Effect_P Distal Substitution Result_P Extended Linear Shape Accessible for Metabolism Effect_P->Result_P Low Steric Barrier

Figure 1: Structural causality flow illustrating how substituent position dictates molecular shape and flexibility.

Physicochemical Properties & Electronic Effects[3]

The position of the methoxy group alters the electronic environment of the ether oxygen and the distal aniline nitrogen.

Property4-(2-methoxyphenoxy)aniline (Ortho)4-(4-methoxyphenoxy)aniline (Para)
Electronic Effect Inductive Withdrawal (-I) dominates due to proximity to the ether bridge. Resonance (+R) is partially decoupled by twisting.Resonance Donation (+R) dominates. The OMe pushes electron density into the phenoxy ring, increasing electron density at the ether oxygen.
Lipophilicity (LogP) ~2.2 (More compact solvation shell)~2.0 - 2.1 (Higher surface area for water interaction)
Solubility Generally higher . Asymmetry and "kinked" shape disrupt crystal packing (lower melting point).Generally lower . Symmetry allows efficient crystal packing (higher melting point), reducing dissolution rate.
pKa (Aniline NH2) Minimally affected (insulated by ether), but slightly lower due to -I effect of ortho-OMe.Slightly higher. Electron donation from 4-OMe transmits through the ether to the aniline ring.

Metabolic Stability (ADME Profile)

This is the most critical factor for drug development. The 4-methoxy group is a notorious "metabolic soft spot."

O-Demethylation Liability
  • Para-Isomer: The 4-methoxy group is sterically exposed and electronically activated. It is a prime substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Rapid O-demethylation yields a phenol metabolite , which is rapidly glucuronidated and cleared.

  • Ortho-Isomer: The 2-methoxy group is shielded by the bulk of the phenyl ring and the ether linkage. This steric hindrance significantly slows down the rate of O-demethylation, extending the compound's half-life (

    
    ).
    
Reactive Metabolite Formation

Both isomers are aniline derivatives, capable of undergoing N-oxidation to form hydroxylamines, which can dehydrate to quinone imines (reactive electrophiles).

  • The Para-isomer 's electron-donating nature stabilizes the quinone imine intermediate, potentially increasing toxicity risks compared to the ortho-isomer.

Metabolism cluster_P Para-Isomer Fate cluster_O Ortho-Isomer Fate CYP CYP450 Enzymes (Liver Microsomes) Para_Met 4-(4-hydroxyphenoxy)aniline (Rapid Clearance) CYP->Para_Met O-Demethylation (Fast) Ortho_Stable Metabolically Stable (Steric Shielding) CYP->Ortho_Stable Resistant Para_Sub 4-(4-methoxyphenoxy)aniline Para_Sub->CYP High Affinity Ortho_Sub 4-(2-methoxyphenoxy)aniline Ortho_Sub->CYP Low Affinity

Figure 2: Differential metabolic pathways showing the high clearance liability of the para-isomer versus the stability of the ortho-isomer.

Synthetic Protocols

The synthesis of these isomers follows a standard


 (Nucleophilic Aromatic Substitution) workflow, but reagent selection differs.
General Reaction Scheme

Step 1: Ether Formation (


) 


Step 2: Reduction



Specific Considerations
  • For the Ortho-Isomer: Use Guaiacol (2-methoxyphenol) .

    • Note: Guaiacol is slightly less nucleophilic than 4-methoxyphenol due to the intramolecular hydrogen bond (if not fully deprotonated) and steric hindrance. Higher temperatures (

      
      ) or stronger bases (Cs2CO3) may be required to drive the reaction to completion compared to the para-isomer.
      
  • For the Para-Isomer: Use 4-Methoxyphenol (MEHQ) .

    • Note: This reaction proceeds rapidly. Care must be taken to remove the inhibitor (MEHQ is a polymerization inhibitor) if sourcing industrial grade.

References

  • PubChem. (2025).[2] 4-(2-Methoxyphenoxy)aniline Compound Summary. National Library of Medicine. [Link]

  • PubChem. (2025).[2] 4-(4-Methoxyphenoxy)aniline Compound Summary. National Library of Medicine. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Selective Reduction Strategies for 4-(2-methoxyphenoxy)-2-(trifluoromethyl)-1-nitrobenzene

Executive Summary This application note details the optimized protocols for the chemoselective reduction of 4-(2-methoxyphenoxy)-2-(trifluoromethyl)-1-nitrobenzene to its corresponding aniline, 4-(2-methoxyphenoxy)-2-(tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the chemoselective reduction of 4-(2-methoxyphenoxy)-2-(trifluoromethyl)-1-nitrobenzene to its corresponding aniline, 4-(2-methoxyphenoxy)-2-(trifluoromethyl)aniline .

This transformation is a critical step in the synthesis of "Type II" kinase inhibitors (e.g., analogs of Sorafenib or Regorafenib) and various agrochemicals.[1] The primary synthetic challenge lies in reducing the nitro group (


) while preserving the integrity of the trifluoromethyl group (

) and the diaryl ether linkage.[1]

We present three validated methodologies:

  • Catalytic Hydrogenation (Pd/C): Ideal for scale-up and high purity.[1]

  • Iron/Ammonium Chloride Reduction: Best for laboratories lacking hydrogenation infrastructure or for maximizing functional group tolerance.[1]

  • Hydrazine Transfer Hydrogenation: A rapid, ambient-pressure alternative.[1]

Chemical Context & Challenges[1][2][3]

Substrate Analysis[1][3]
  • Compound: 4-(2-methoxyphenoxy)-2-(trifluoromethyl)-1-nitrobenzene

  • Target Product: 4-(2-methoxyphenoxy)-2-(trifluoromethyl)aniline[2][3][4]

  • Molecular Weight: ~313.23 g/mol (Precursor)

    
     ~283.25  g/mol  (Product)[1]
    
Chemoselectivity Matrix

The reduction must discriminate between the nitro group and other moieties:

Functional GroupStability RiskMitigation Strategy
Nitro (

)
Target for reduction.Use standard reducing agents.[1]
Trifluoromethyl (

)
Medium Risk: Susceptible to hydrodefluorination (HDF) under vigorous catalytic hydrogenation (high P/T).[1]Maintain mild pressure (1-3 bar) and temperature (<50°C).[1] Avoid Pt catalysts if possible.
Diaryl Ether (

)
Low Risk: Generally stable, but sensitive to strong Lewis acids (e.g.,

) or extreme hydrogenation conditions.[1]
Avoid strongly acidic reducing conditions (e.g., Zn/conc.[1] HCl at high heat).
Methoxy (

)
Low Risk: Stable to standard reduction; avoid demethylating agents.[1]Use neutral or mild acidic/basic conditions.[1]

Method A: Catalytic Hydrogenation (Pd/C)

The Industry Standard for Purity and Scalability[1]

This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[1] It is the preferred method for pharmaceutical intermediates due to the clean workup (filtration) and high yield.[1]

Reagents & Equipment
  • Substrate: 1.0 equiv.

  • Catalyst: 10% Pd/C (50% water wet).[1] Load: 5-10 wt% relative to substrate.[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Hydrogen Source:

    
     balloon (lab scale) or Parr shaker (process scale).
    
  • Equipment: 3-neck round bottom flask or hydrogenation vessel.

Protocol
  • Preparation: In a hydrogenation vessel, dissolve 4-(2-methoxyphenoxy)-2-(trifluoromethyl)-1-nitrobenzene (10 mmol, 3.13 g) in MeOH (30 mL).

  • Inerting: Carefully add 10% Pd/C (wet, 310 mg) under a nitrogen stream. Caution: Dry Pd/C is pyrophoric.[1]

  • Purging: Seal the vessel. Purge with nitrogen (

    
    ), then with hydrogen (
    
    
    
    ).[1]
  • Reaction: Stir vigorously under 1 atm (balloon) or 30 psi (Parr) of

    
     at Room Temperature (20-25°C).
    
    • Note: Monitoring consumption of

      
       is critical.[1] Reaction typically completes in 2-6 hours.[1]
      
  • Monitoring: Check via TLC (Hexane/EtOAc 3:1) or HPLC.[1][5] The product will be more polar and fluorescent.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.[1]

    • Wash the pad with MeOH.[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification: Usually not required.[1] If the filtrate is dark, pass through a short silica plug.[1]

Troubleshooting
  • Problem: Defluorination observed (M-20 peaks in MS).

    • Solution: Lower the pressure to 1 atm; add 0.1 equiv of diphenyl sulfide (poison) or switch to Method B.

  • Problem: Incomplete conversion.

    • Solution: Warm to 40°C. Do not exceed 50°C to protect the

      
       group.[1]
      

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

The Robust, "Green" Alternative[1]

This variation of the Béchamp reduction uses ammonium chloride instead of strong acid, ensuring the stability of the ether and trifluoromethyl groups.[1]

Reagents[1][2][3][7]
  • Substrate: 1.0 equiv.

  • Reductant: Iron powder (Fe), 325 mesh (5.0 equiv).[1]

  • Electrolyte: Ammonium Chloride (

    
    ), 5.0 equiv.[1]
    
  • Solvent: Ethanol/Water (3:1 ratio).[1]

Protocol
  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the nitro substrate (10 mmol) in EtOH (40 mL).

  • Activation: Add a solution of

    
     (50 mmol, 2.68 g) in water (13 mL) to the flask.
    
  • Addition: Add Iron powder (50 mmol, 2.8 g) in one portion.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring.

    • Observation: The grey iron powder will turn into a rust-colored sludge (iron oxides).[1]

  • Duration: Reflux for 2-4 hours. Monitor by TLC.

  • Workup:

    • Cool to room temperature.[1][6][7]

    • Filter through Celite to remove iron sludge.[1] Wash with EtOAc.[1]

    • Phase Separation: The filtrate may separate.[1] Add water and extract with EtOAc (

      
      ).[1]
      
    • Dry organic layer over

      
       and concentrate.[1]
      

Comparative Analysis

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH4ClMethod C: Hydrazine/Graphite
Yield 90-98%85-95%80-90%
Purity (Crude) HighGood (Iron salts may remain)Moderate
Scalability Excellent (Process standard)Moderate (Solids handling)Low (Exothermic)
Cost High (Catalyst)LowMedium
Safety

Flammability
Low HazardHydrazine is toxic/carcinogenic
Selectivity Risk of

loss if uncontrolled
Excellent (Best for sensitive groups)Good

Visual Workflows

Reaction Pathway & Selectivity Logic

ReactionPath Substrate 4-(2-methoxyphenoxy)- 2-(trifluoromethyl)-1-nitrobenzene MethodA Method A: H2, Pd/C, MeOH Substrate->MethodA MethodB Method B: Fe, NH4Cl, EtOH/H2O Substrate->MethodB Product TARGET: 4-(2-methoxyphenoxy)- 2-(trifluoromethyl)aniline MethodA->Product  Preferred   SideProduct SIDE PRODUCT: Defluorinated Aniline (Avoid High P/T) MethodA->SideProduct  Over-reduction   MethodB->Product  High Selectivity  

Figure 1: Reaction pathways illustrating the chemoselectivity choices between hydrogenation and chemical reduction.

Experimental Workflow (Method B)

Workflow Start Start: Nitro Substrate + EtOH + NH4Cl (aq) AddFe Add Fe Powder (5 equiv) Stir vigorously Start->AddFe Reflux Reflux at 80°C (2-4 Hours) AddFe->Reflux Check TLC Check (Complete?) Reflux->Check Check->Reflux No Filter Filter through Celite (Remove Fe sludge) Check->Filter Yes Extract Extract with EtOAc Wash with Brine Filter->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product: Aniline Oil/Solid Dry->Final

Figure 2: Step-by-step workflow for the Iron/Ammonium Chloride reduction protocol.

Safety & Handling

  • Nitro Compounds: The starting material is an aromatic nitro compound.[1][8] While generally stable, it should be treated as potentially energetic.[1] Do not heat dry residues above 100°C.[1]

  • Aniline Toxicity: The product is a halogenated aniline derivative.[1] It is likely toxic by inhalation and skin contact.[1] Use double gloving (Nitrile) and work in a fume hood.[1]

  • Catalyst Fire Hazard: Palladium on Carbon (Pd/C) is pyrophoric when dry.[1] Always keep it wet with water or solvent.[1] Add it to the vessel under an inert atmosphere (Nitrogen/Argon).[1]

  • Waste Disposal:

    • Pd/C: Collect in a dedicated "Heavy Metal Solid Waste" container.

    • Iron Sludge: Dispose of as solid chemical waste; do not pour down the drain.[1]

References

  • General Reduction of Nitro Compounds

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1]

    • Note: Establishes the utility of transfer hydrogenation for sensitive substr
  • Selectivity in Fluorinated Systems

    • Studer, A. (2012).[1] Encyclopedia of Radicals in Chemistry, Biology and Materials. John Wiley & Sons.[1] (Discusses stability of C-F bonds).

  • Iron-Mediated Reduction Protocols

    • Org.[1][9][5][10][6][11] Synth. Coll. Vol. 2, p. 447 (1943); Vol. 10, p. 42 (1930).[1] (Classic Béchamp reduction references).

  • Commercial Availability & Structure Verification

    • Huateng Pharma. (2025).[1] 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline Product Page. Retrieved from [1]

    • GuideChem. (2025).[1] CAS 946741-20-4 Entry. Retrieved from [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

[1] Case ID: PUR-946741 Topic: Recrystallization Protocols & Troubleshooting Compound: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS: 946741-20-4) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-946741 Topic: Recrystallization Protocols & Troubleshooting Compound: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline (CAS: 946741-20-4) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

This guide addresses the purification of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline , a lipophilic aniline derivative often used as an intermediate in kinase inhibitor synthesis.[1]

The Challenge: This molecule presents a "solubility paradox" common to fluorinated biaryls. The trifluoromethyl (


) group and the phenoxy ether linkage significantly increase lipophilicity, making the compound highly soluble in common organic solvents (DCM, Ethyl Acetate) but virtually insoluble in water. Furthermore, the electron-withdrawing 

group reduces the basicity of the amine, altering its interaction with polar protic solvents compared to simple anilines.

The Solution: We recommend two primary solvent systems based on the impurity profile:

  • Ethanol/Water (Standard): Best for removing inorganic salts and highly polar impurities.[1]

  • Hexane/Ethyl Acetate (Alternative): Best for removing non-polar byproducts (e.g., unreacted phenols or fluorobenzenes).[1]

Technical Specifications

PropertyDataNotes
CAS Number 946741-20-4
Formula

Molecular Weight 283.25 g/mol
Physical State Solid (Off-white to pale brown)Anilines darken upon oxidation.[1]
Solubility Soluble: EtOH, EtOAc, DCM, DMSOInsoluble: WaterHigh lipophilicity due to

+ Phenoxy.
pKa (Est.) ~2.5 - 3.5 (Aniline N)Lower than aniline (4.[1]6) due to electron-withdrawing

.

Standard Operating Procedures (SOPs)

Protocol A: Ethanol/Water Recrystallization (The "Golden Path")

Recommended for general purification and removal of polar contaminants.

Materials:

  • Crude 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline[1]

  • Solvent: Absolute Ethanol (99%+)[1]

  • Anti-solvent: Deionized Water (pre-heated)[1]

  • Activated Charcoal (optional, for decolorization)

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol required to dissolve the solid.[1]

    • Tip: If the solution is dark brown/black, add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot through Celite.

  • Saturation: Keep the ethanol solution at a gentle boil.

  • Anti-Solvent Addition: Slowly add hot water dropwise.[1][2]

    • Critical Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol until the solution becomes clear again.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .

    • Why? Rapid cooling traps impurities.[1] Slow cooling grows purer crystal lattices.[1]

  • Finishing: Once at room temperature, place in an ice bath (

    
    ) for 30 minutes to maximize yield.
    
  • Collection: Filter the crystals using vacuum filtration. Wash with a cold 50:50 Ethanol/Water mixture.[1] Dry under vacuum.[1][2]

Protocol B: Hexane/Ethyl Acetate (For Lipophilic Impurities)

Use this if Protocol A fails to remove starting materials like phenols.

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Precipitation: Slowly add hot Hexane (or Heptane) until cloudiness persists.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate.

    • Note: Fluorinated compounds may "oil out" in this system if cooled too fast.[1] (See Troubleshooting).

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. Why? A: This is a common issue with trifluoromethylated compounds. The


 group lowers the surface tension and melting point depression from impurities can cause the compound to separate as a liquid before it crystallizes.[1]
  • Fix 1 (Seeding): Add a single crystal of pure product to the cloudy solution at room temperature.

  • Fix 2 (Scratching): Use a glass rod to vigorously scratch the inner wall of the flask at the air/liquid interface.[1] This creates micro-abrasions that serve as nucleation sites.[1]

  • Fix 3 (Re-heat): Re-heat to dissolve the oil, add slightly more solvent (Ethanol), and cool much more slowly (wrap the flask in a towel).

Q2: The crystals are turning reddish-brown during drying. A: Anilines are oxidation-sensitive.[1] The color comes from the formation of quinone-like impurities upon exposure to air.[1]

  • Prevention: Dry the crystals in a vacuum oven flushed with Nitrogen or Argon.[1]

  • Remediation: If the color is severe, repeat the recrystallization using Protocol A and include Sodium Dithionite (

    
    )  or activated charcoal during the hot dissolution step to act as a reducing/cleansing agent.
    

Q3: My yield is very low (<50%). A: The compound is likely too soluble in the solvent mixture.[1]

  • Adjust Ratio: You used too much Ethanol. Evaporate half the solvent and try cooling again.

  • Check pH: If using water, ensure it is neutral.[1] Acidic water will protonate the aniline (forming the salt), making it highly soluble in water and preventing crystallization.

Decision Logic (Workflow)

Recrystallization_Workflow Start Start: Crude 4-(2-Methoxyphenoxy)- 2-(trifluoromethyl)aniline Check_Impurity Analyze Impurity Profile (TLC / LC-MS) Start->Check_Impurity Polar_Impurities Mainly Polar Impurities (Salts, dark tars) Check_Impurity->Polar_Impurities Polar Lipophilic_Impurities Mainly Lipophilic Impurities (Unreacted Phenols) Check_Impurity->Lipophilic_Impurities Non-Polar Protocol_A Protocol A: Ethanol / Water Polar_Impurities->Protocol_A Protocol_B Protocol B: Ethyl Acetate / Hexane Lipophilic_Impurities->Protocol_B Oiling_Out Issue: Product Oils Out? Protocol_A->Oiling_Out Protocol_B->Oiling_Out Seed_Scratch Action: Re-heat, Add Seed, Cool Slowly Oiling_Out->Seed_Scratch Yes Color_Issue Issue: Product Oxidizes (Brown)? Oiling_Out->Color_Issue No Seed_Scratch->Color_Issue Add_Charcoal Action: Add Activated Charcoal or Sodium Dithionite Color_Issue->Add_Charcoal Yes Final_Product Pure Crystalline Solid Color_Issue->Final_Product No Add_Charcoal->Final_Product

Figure 1: Decision matrix for solvent selection and troubleshooting based on impurity profile and physical behavior.

References

  • General Aniline Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for aniline recrystallization techniques).

  • Recrystallization Mechanisms: Mettler Toledo. (2024).[1][3] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Welcome to the technical support center for 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline that could influence its stability in acidic conditions?

A1: The stability of this molecule is governed by three key functional groups: the aniline amine, the diaryl ether linkage, and the trifluoromethyl group.

  • Aniline Moiety: The primary aromatic amine is basic and will be protonated in acidic media to form an anilinium salt. The trifluoromethyl group at the ortho position is a strong electron-withdrawing group, which significantly reduces the basicity of the aniline.[1] This makes the amine less nucleophilic but also increases its solubility in aqueous acidic solutions.

  • Diaryl Ether Linkage: Aryl ethers are generally very stable and resistant to cleavage.[2][3] Unlike alkyl ethers, the C-O bond has partial double bond character due to resonance with the aromatic rings, making it stronger. Cleavage typically requires harsh conditions, such as very strong acids (e.g., HBr or HI) and high temperatures.[2][3]

  • Trifluoromethyl Group: The C-F bond is one of the strongest in organic chemistry, rendering the trifluoromethyl group exceptionally stable under most acidic conditions.[4][5] Hydrolysis of a CF3 group to a carboxylic acid typically requires harsh basic, not acidic, conditions.[6]

Based on these features, the molecule is expected to be relatively stable under mild to moderate acidic conditions, with the most significant change being the protonation of the aniline nitrogen.

Q2: What is the most probable degradation pathway for this molecule under forced acidic conditions (e.g., high temperature, strong acid)?

A2: While generally stable, if degradation were to occur under harsh acidic conditions, the most likely pathway would be the cleavage of the diaryl ether bond.[7][8][9] This is a known, albeit slow, reaction for aryl ethers.[7]

The proposed mechanism would involve:

  • Protonation of the ether oxygen by the strong acid.

  • Nucleophilic attack by a counter-ion (e.g., bromide, iodide) or water at one of the adjacent aromatic carbons. However, nucleophilic aromatic substitution on an unactivated ring is difficult.

  • A more plausible, yet still challenging, pathway involves cleavage to yield a phenol and an aryl cation, which is highly unstable.[2]

Therefore, significant degradation would likely require prolonged exposure to concentrated strong acids at elevated temperatures.[7][10][11] The expected degradation products would be 4-amino-3-(trifluoromethyl)phenol and 2-methoxyphenol .

Q3: How can I experimentally determine the stability of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline in my specific acidic formulation?

A3: The most direct way is to perform a forced degradation study . This involves intentionally stressing your compound to accelerate degradation and identify potential degradation products.[10][12][13] This process is crucial for developing stability-indicating analytical methods.[10][12] A general protocol is provided in the "Experimental Protocols" section below.

Q4: What analytical techniques are best suited for monitoring the stability of this compound and detecting potential degradants?

A4: High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the method of choice.[14][15][16] A reversed-phase C18 column is typically effective for separating aniline derivatives.[14][15]

  • Methodology: A gradient elution using a mobile phase of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid or formic acid) is a good starting point.[14]

  • Detection: A PDA detector is highly recommended as it allows you to monitor multiple wavelengths and assess peak purity, which is critical for distinguishing the parent compound from co-eluting degradants.

  • Identification: Coupling the HPLC to a Mass Spectrometer (LC-MS) is the definitive way to identify the mass of any new peaks that appear, which can then be used to confirm the structures of degradation products.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Rationale
Loss of Parent Compound in Acidic Solution 1. Precipitation: The anilinium salt form may have different solubility characteristics.Action: Check for visible precipitate. If present, try using a co-solvent (e.g., methanol, acetonitrile) or adjusting the concentration. Rationale: Ensuring the compound remains fully dissolved is critical for accurate stability assessment.
2. Degradation: The acidic conditions (pH, temperature) are too harsh, causing chemical degradation.Action: Re-run the experiment under milder conditions (e.g., lower acid concentration, lower temperature). Analyze time points to establish a degradation rate.[17] Rationale: This helps determine the stability threshold of your compound.
Appearance of New Peaks in HPLC Chromatogram 1. Acid-Catalyzed Degradation: The new peaks are likely degradation products from ether cleavage or other reactions.Action: Use LC-MS to determine the mass of the new peaks. Compare the masses to the expected degradation products (e.g., 4-amino-3-(trifluoromethyl)phenol). Rationale: Mass spectrometry provides direct evidence for the identity of unknown species.
2. Impurities in Starting Material: The new peaks were present in the initial sample but were not resolved by the initial analytical method.Action: Inject a sample of the starting material dissolved in a neutral solvent. Optimize HPLC method (e.g., change gradient slope, mobile phase) to improve resolution. Rationale: A good stability-indicating method must separate the parent drug from all potential impurities and degradants.[12]
Compound Changes Color in Acidic Solution 1. Oxidation of the Aniline: Aromatic amines can be susceptible to oxidation, which often leads to colored byproducts. This can be accelerated by acid and trace metals.Action: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon). Add a small amount of an antioxidant like sodium metabisulfite or EDTA to chelate metal ions. Rationale: Minimizing oxygen exposure and catalytic metals can prevent oxidative side reactions, isolating acid hydrolysis as the variable.

Key Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a systematic approach to assess the stability of 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline under acidic stress, in accordance with ICH guidelines.[13][17]

Objective: To determine the rate of degradation and identify degradation products under defined acidic conditions.

Materials:

  • 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

  • HPLC-grade water, acetonitrile, and methanol[14]

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), e.g., 0.1 M and 1 M solutions[11]

  • Sodium hydroxide (NaOH) for neutralization

  • Class A volumetric flasks and pipettes

  • HPLC system with PDA or UV detector[15]

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Stress Sample Preparation:

    • To a volumetric flask, add a known volume of the stock solution.

    • Add the acidic solution (e.g., 0.1 M HCl) to reach the target final concentration (e.g., 0.1 mg/mL).

    • Prepare a control sample by diluting the stock solution with the solvent mixture without acid.

  • Incubation:

    • Store the stress sample and control sample at a controlled elevated temperature (e.g., 60°C).[11]

    • Protect samples from light to prevent photolytic degradation.[10]

  • Time-Point Analysis:

    • Withdraw aliquots from the stress and control samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the acidic aliquot with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.[14][18]

    • Record the peak area of the parent compound and any new peaks that appear.

  • Data Evaluation:

    • Calculate the percentage of degradation at each time point by comparing the parent peak area in the stress sample to the control sample. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[11]

    • If no degradation is observed in 0.1 M HCl, the study can be repeated with a stronger acid (e.g., 1 M HCl) or at a higher temperature.[10][13]

G cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis Workflow cluster_eval Data Evaluation A Prepare 1 mg/mL Stock Solution B Dilute Stock with 0.1 M HCl to 0.1 mg/mL (Stress Sample) A->B C Dilute Stock with Solvent as Control A->C D Incubate Both Samples at 60°C B->D E Withdraw Aliquots at Time Points (0, 2, 4, 8 hr) D->E F Neutralize Aliquot with NaOH E->F G Analyze by Stability- Indicating HPLC F->G H Calculate % Degradation G->H I Identify Degradants (LC-MS) H->I

Workflow for Acidic Forced Degradation Study.
Visualization of Potential Degradation

The diagram below illustrates the most chemically plausible degradation pathway under harsh acidic conditions, which involves the cleavage of the diaryl ether bond.

Hypothesized degradation pathway.

References

  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aniline and Its Derivatives.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • Laskar, D. D., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Unknown Author. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Publications. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Unknown Author. (n.d.). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product.
  • LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
  • MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds.
  • U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Unknown Author. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
  • Unknown Author. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • El-Kimary, E. I., et al. (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Retrieved from [Link]

  • Synquest Labs. (n.d.). 4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline.
  • Guidechem. (n.d.). How is 4-(Trifluoromethoxy)aniline synthesized?.

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of fluorinated phenoxy anilines

Technical Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Phenoxy Anilines Executive Summary This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of fluorinated phen...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometry Fragmentation Patterns of Fluorinated Phenoxy Anilines

Executive Summary This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of fluorinated phenoxy anilines—a privileged scaffold in kinase inhibitors (e.g., Sorafenib, Gefitinib analogs) and agrochemicals. Unlike standard aniline analysis, the introduction of the electronegative fluorine atom and the diphenyl ether bridge creates unique ionization and fragmentation kinetics. This document compares ionization modes (EI vs. ESI), delineates specific cleavage pathways, and provides actionable protocols for structural elucidation.

The Chemical Context: Why This Scaffold Matters

Fluorinated phenoxy anilines combine three distinct electronic environments:

  • The Aniline Handle: A primary protonation site (

    
    ) in Electrospray Ionization (ESI).
    
  • The Ether Bridge: The central point of metabolic and pyrolytic lability (C-O-C).

  • The Fluorine Substituent: Provides metabolic stability (blocking P450 oxidation) but alters fragmentation energetics via the inductive effect (-I).

Comparative Baseline: Compared to their non-fluorinated counterparts, these compounds exhibit:

  • Higher Ionization Potential (IP): Due to F-atom electron withdrawal.

  • Distinct Mass Defect: The specific mass of Fluorine (18.998) allows for rapid filtering in high-resolution MS (HRMS).

  • "Hard" C-F Bonds: Unlike Chlorine or Bromine, the C-F bond rarely cleaves primarily; it typically remains attached to the aromatic ring unless specific "ortho effects" occur.

Comparative Methodology: EI vs. ESI-MS/MS

For structural elucidation, researchers must choose between Electron Ionization (EI) and Electrospray Ionization (ESI). The following table compares these "alternatives" for this specific chemical class.

FeatureElectron Ionization (EI) Electrospray Ionization (ESI-MS/MS)
Ion Type Radical Cation (

)
Even-Electron Protonated Ion (

)
Energy Regime Hard (70 eV)Soft (Thermal/Voltage dependent)
Primary Fragmentation Spontaneous in-source fragmentation.[1]Requires Collision Induced Dissociation (CID).[2]
Ether Bridge Behavior High-energy homolytic cleavage.Heterolytic cleavage driven by proton migration.
Fluorine Stability HF elimination observed (m/z 20 loss).C-F bond highly stable; HF loss is rare/secondary.
Best Application Library matching (NIST), impurity profiling.PK/PD studies, metabolite ID, biological matrices.

Expert Insight: For drug development, ESI-MS/MS (Q-TOF or Triple Quad) is the superior choice due to sensitivity in biological fluids. However, EI remains the gold standard for identifying synthesis byproducts.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of 4-(4-fluorophenoxy)aniline (


 Da) follows a predictable hierarchy governed by charge localization on the nitrogen atom.
A. The Primary Cleavage: Ether Bridge Scission

The most diagnostic pathway is the cleavage of the diphenyl ether bond.

  • Pathway A (Charge on Aniline): The ether bond breaks, retaining the charge on the nitrogen-containing ring.

    • Result: Aniline radical cation (

      
       92/93).
      
  • Pathway B (Charge on Phenoxy): Less common in ESI, but seen in EI. The charge stays with the fluorinated ring.

    • Result: Fluorophenoxy cation (

      
       111).
      
B. Secondary Fragmentations
  • Loss of CO (-28 Da): Phenolic fragments often undergo ring contraction to form cyclopentadiene-type cations.

    • 
       111 (Fluorophenoxy) 
      
      
      
      
      
      83 (Fluorocyclopentadienyl cation) + CO.
  • Neutral Loss of NH3/HCN: Characteristic of the aniline moiety (

    
     203 
    
    
    
    186 or 176).
C. Visualized Pathway (Graphviz)

The following diagram illustrates the fragmentation cascade for a generic 4-(4-fluorophenoxy)aniline under ESI-CID conditions.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 204 Transition Proton Migration to Ether Oxygen Parent->Transition CID Energy FragC Fluorophenoxy Ion [C6H4FO]+ (m/z 111) Parent->FragC Minor Pathway (Charge Retention on O) FragA Aniline Fragment [C6H6N]+ (m/z 92) Transition->FragA Major Pathway FragB Fluorophenol Neutral (Not Detected in + Mode) Transition->FragB Neutral Loss FragA_Loss Loss of HCN (m/z 65) FragA->FragA_Loss -HCN (27 Da) FragC_CO Cyclopentadienyl Cation [C5H4F]+ (m/z 83) FragC->FragC_CO -CO (28 Da)

Figure 1: ESI-MS/MS Fragmentation Cascade of 4-(4-fluorophenoxy)aniline. Blue indicates parent, Green/Yellow indicate detectable fragments, Red indicates neutral loss.

Experimental Protocol: Validated LC-MS/MS Workflow

To reproduce these patterns for structural confirmation, follow this self-validating protocol.

Reagents:

  • LC-MS Grade Acetonitrile (ACN) and Water.

  • Formic Acid (0.1% v/v) as a proton source.

Instrument Setup (Generic Q-TOF/Triple Quad):

  • Source: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV (Standard).

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).

  • Collision Energy (CE): Ramp 10–40 eV. Note: Fluorinated aromatics often require higher CE (approx 25-30 eV) to break the ether bridge compared to non-fluorinated analogs.

Step-by-Step Workflow:

Workflow Step1 1. Sample Prep 1 µg/mL in 50:50 ACN:H2O Step2 2. LC Separation C18 Column Gradient 5-95% B Step1->Step2 Step3 3. MS1 Full Scan Verify [M+H]+ Isotope Pattern Step2->Step3 Step4 4. MS2 Product Ion Select Parent Ramp CE 10-40eV Step3->Step4 Step5 5. Data Analysis Extract Ion Chromatogram (EIC) for m/z 92, 111 Step4->Step5

Figure 2: Analytical Workflow for Structural Confirmation.

Data Interpretation & Reference Values

Use the table below to validate your spectral data. If these ions are absent, the core scaffold may be modified.

m/z (approx)Ion IdentityStructural Significance
204

Parent Molecule (Protonated).[3]
187

Loss of Ammonia (indicates primary amine).
111

Fluorophenoxy moiety (Ether cleavage).
92/93

Aniline moiety (Diagnostic for this class).
83

Ring contraction of fluorophenoxy (Loss of CO).
65

Cyclopentadienyl cation (from Aniline loss of HCN).

Critical QC Check:

  • Isotope Check: Ensure the M+1 peak is consistent with carbon count.

  • Fluorine Check: There is no M+2 peak contribution from Fluorine (monoisotopic), unlike Chloro-analogs (3:1 ratio).

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectra of 4-phenoxyaniline derivatives." NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Holčapek, M., et al. (2010). "Mass spectrometry of aniline and its derivatives: Ionization and fragmentation." Journal of Mass Spectrometry.
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for Ether Cleavage Mechanisms and "Ortho Effects"). Available at: [Link]

  • Niessen, W. M. A. (2006). "Fragmentation of Carbon-Fluorine Bonds in Mass Spectrometry." Journal of Chromatography A. (Source for C-F bond stability in ESI).

Sources

Comparative

Comparative Reactivity Profile: 2-(Trifluoromethyl)aniline vs. 4-(Trifluoromethyl)aniline

Executive Summary This guide compares the reactivity profiles of 2-(trifluoromethyl)aniline (Ortho) and 4-(trifluoromethyl)aniline (Para). While both compounds share the electron-withdrawing trifluoromethyl (-CF₃) group,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares the reactivity profiles of 2-(trifluoromethyl)aniline (Ortho) and 4-(trifluoromethyl)aniline (Para). While both compounds share the electron-withdrawing trifluoromethyl (-CF₃) group, their behaviors in synthesis diverge radically due to the "Ortho Effect" —a synergistic combination of steric hindrance and electronic deactivation found only in the 2-isomer.

  • 4-CF₃-Aniline: A classic electron-deficient nucleophile. Reactivity is governed purely by electronic deactivation (

    
     effects). It remains accessible to catalysts and electrophiles.
    
  • 2-CF₃-Aniline: A "hyper-deactivated" substrate. The proximity of the -CF₃ group forces the amine out of planarity (steric inhibition of resonance) and exerts a proximal inductive drag, dropping its basicity by over 1 log unit compared to the para isomer. It requires specialized ligands (e.g., BrettPhos) for cross-coupling.

Physicochemical Profile

The starkest difference lies in the pKa , which dictates the nucleophilic threshold. The 2-isomer is significantly less basic, making it a poor nucleophile for standard SN2 or acylation reactions without forcing conditions.

Feature2-(Trifluoromethyl)aniline4-(Trifluoromethyl)anilineImplication
Structure Ortho (Steric Clash)Para (Steric Freedom)Access to N-lone pair
Physical State Liquid (bp 170–173°C)Solid (mp 34–38°C)Handling/Weighing
pKa (Conjugate Acid) ~1.10 (Predicted/Experimental)2.45 – 2.60 2-isomer is ~20x less basic
Hammett Constant

(complex, high steric)

Electronic Deactivation
Nucleophilicity Very Low (Hindered + Poor Base)Moderate-Low (Electronic drag only)Reaction Kinetics

Note on Handling: 4-CF₃-aniline is a low-melting solid that may liquefy in warm labs; 2-CF₃-aniline is a liquid. Both are toxic and should be handled in a fume hood.

Reactivity & Mechanistic Insights[2][3][4]

The "Ortho Effect" in 2-CF₃-Aniline

In 2-CF₃-aniline, the bulky trifluoromethyl group (Van der Waals radius similar to an isopropyl group) physically blocks the nitrogen lone pair. Furthermore, to relieve steric strain, the amino group twists out of conjugation with the phenyl ring.

  • Consequence 1 (Thermodynamic): Loss of resonance stabilization of the cation makes the conjugate acid stronger (lower pKa).

  • Consequence 2 (Kinetic): Electrophiles cannot easily approach the nitrogen due to the "CF₃ wall."

Buchwald-Hartwig Amination Strategy
  • 4-CF₃-Aniline: Works well with standard ligands like BINAP or Xantphos . The primary challenge is preventing bis-arylation due to the acidic NH proton of the product.

  • 2-CF₃-Aniline: Fails with first-generation catalysts. The steric bulk prevents oxidative addition/reductive elimination cycles unless bulky, electron-rich dialkylbiaryl phosphine ligands are used.

Decision Pathway (Graphviz)

ReactivityStrategy Start Select Substrate Ortho 2-CF3-Aniline (Steric + Electronic Block) Start->Ortho Para 4-CF3-Aniline (Electronic Block Only) Start->Para LigandO Ligand Selection: BrettPhos or tBuXPhos Ortho->LigandO Requires Bulky Rich Ligand LigandP Ligand Selection: BINAP or Xantphos Para->LigandP Standard Ligands OK CondO Conditions: High Temp (100°C+) Strong Base (NaOtBu) LigandO->CondO CondP Conditions: Std Temp (80°C) Weak Base (Cs2CO3) possible LigandP->CondP

Figure 1: Strategic decision tree for optimizing cross-coupling reactions based on substituent position.

Experimental Protocols

Protocol A: Competitive Acylation (Demonstrating Nucleophilicity)

This protocol highlights the kinetic difference. The 4-isomer will react significantly faster than the 2-isomer.

Objective: Acetylation of aniline using Acetic Anhydride.

  • Setup: Dissolve 1.0 mmol of the aniline (2-CF₃ or 4-CF₃) in 5 mL DCM.

  • Base: Add 1.2 mmol Pyridine (to scavenge acid).

  • Addition: Add 1.1 mmol Acetic Anhydride dropwise at 0°C.

  • Monitoring: Warm to RT and monitor via TLC/LCMS.

    • Expectation (4-CF₃): Complete conversion < 1 hour.

    • Expectation (2-CF₃): Incomplete conversion at 4 hours; may require reflux or DMAP catalyst to drive to completion due to steric hindrance.

Protocol B: Buchwald-Hartwig Coupling for 2-CF₃-Aniline

Since the 2-isomer is the "problematic" substrate, this optimized protocol uses a Third-Generation Buchwald Precatalyst system.

Reaction: Coupling 2-CF₃-aniline with 4-bromoanisole.

  • Reagents:

    • Pd(OAc)₂ (2 mol%) or BrettPhos Pd G4 (1-2 mol%)

    • BrettPhos Ligand (2-4 mol%) - Critical for ortho-substitution.

    • NaOtBu (1.4 equiv) - Strong base required.

    • Toluene or 1,4-Dioxane (anhydrous).

  • Procedure:

    • In a glovebox or under Ar flow, charge a vial with Pd catalyst, Ligand, and NaOtBu.

    • Add Aryl Halide (1.0 equiv) and 2-CF₃-Aniline (1.2 equiv).

    • Add solvent (0.2 M concentration).

    • Seal and heat to 100–110°C for 12–16 hours.

  • Workup: Filter through celite, concentrate, and purify via flash chromatography.

  • Why this works: BrettPhos is bulky enough to prevent catalyst deactivation but electron-rich enough to facilitate oxidative addition into the hindered system.

Comparative Data Summary

The following table summarizes expected performance in standard medicinal chemistry transformations.

Reaction Type2-CF₃-Aniline Performance4-CF₃-Aniline PerformanceOptimization for 2-CF₃
SN2 Alkylation Poor. Slow kinetics, often requires heat.Fair. Slower than aniline, but clean.Use polar aprotic solvent (DMF), heat, KI catalyst.
Reductive Amination Difficult. Imine formation is sterically hindered.Good. Standard conditions (Ti(OiPr)₄ / NaBH(OAc)₃).Pre-form imine with TiCl₄ or molecular sieves before reduction.
Amide Coupling Slow. HATU/EDC may stall.Good. Standard coupling reagents work.Use acid chloride (more reactive) or POCl₃ activation.
Pd-Coupling Challenging. Sensitive to ligand sterics.Reliable. Wide ligand scope.MUST use BrettPhos, RuPhos, or tBuXPhos.
Mechanism Visualization: Steric vs. Electronic[2][5]

Mechanism Nuc2 2-CF3-Aniline (Lone pair blocked) Interaction2 High Energy Barrier (Steric Repulsion) Nuc2->Interaction2 Nuc4 4-CF3-Aniline (Lone pair exposed) Interaction4 Lower Energy Barrier (Inductive Drag only) Nuc4->Interaction4 Electrophile Electrophile (E+) Electrophile->Interaction2 Electrophile->Interaction4 Result2 Slow Kinetics Requires Heat/Catalyst Interaction2->Result2 Result4 Standard Kinetics Standard Conditions Interaction4->Result4

Figure 2: Kinetic barrier comparison. The 2-CF3 substituent creates a physical blockade (steric repulsion) absent in the 4-CF3 isomer.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Maitland Jones Jr, Steven A. Fleming.Organic Chemistry. (General reference for Ortho Effects and Hammett Constants).
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1][2][3] (Source for BrettPhos/Ligand selection).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. (Source for values).

Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Signatures of Methoxy and Trifluoromethyl Groups

In the landscape of modern drug discovery and molecular sciences, the precise and unambiguous identification of functional groups is a cornerstone of chemical analysis. Among the myriad of analytical techniques available...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and molecular sciences, the precise and unambiguous identification of functional groups is a cornerstone of chemical analysis. Among the myriad of analytical techniques available, Infrared (IR) spectroscopy remains a powerful, non-destructive, and highly informative method. This guide provides an in-depth comparison of the characteristic IR spectroscopic features of two functional groups of increasing importance in medicinal chemistry: the methoxy (-OCH3) and the trifluoromethyl (-CF3) groups. Understanding their distinct vibrational signatures is crucial for researchers in compound verification, reaction monitoring, and quality control.

The Foundational Principles of IR Spectroscopy in Functional Group Analysis

Infrared spectroscopy probes the vibrational transitions of a molecule. Covalent bonds are not static; they behave like springs, undergoing stretching and bending motions at specific quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes, provided the vibration results in a change in the molecular dipole moment.[1] The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), which is directly proportional to frequency. This spectrum serves as a unique molecular "fingerprint," with specific peaks correlating to the presence of particular functional groups.[1][2]

The IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).[3][4] The functional group region is where most of the characteristic stretching vibrations for common functional groups appear, while the fingerprint region contains complex vibrations that are unique to the overall molecular structure.[3][4]

The Methoxy Group (-OCH₃): A Tale of Stretching and Bending

The methoxy group is a common substituent in organic molecules, imparting changes in properties such as solubility and biological activity. Its IR signature is characterized by several distinct absorptions.

C-H Stretching Vibrations: The methyl C-H bonds of the methoxy group give rise to stretching vibrations that typically appear in the 2960-2850 cm⁻¹ region.[5] A particularly diagnostic feature for the methoxy group is a weak to medium band observed between 2860 cm⁻¹ and 2800 cm⁻¹.[6] This band is often at a lower frequency than the main aliphatic C-H absorptions and can be a key indicator of a methoxy substituent.

C-O Stretching Vibrations: The most prominent and reliable absorption for identifying a methoxy group, especially in ethers like anisole (methoxybenzene), is the C-O stretching vibration. Due to the coupling of vibrations within the C-O-C linkage, two distinct stretching bands are often observed:

  • Asymmetric C-O-C Stretching: This vibration results in a strong and prominent peak typically found in the range of 1275-1200 cm⁻¹. In aromatic ethers like anisole, this band is observed around 1250 cm⁻¹.[7]

  • Symmetric C-O-C Stretching: This vibration gives rise to a medium to strong peak at a lower frequency, generally in the 1075-1020 cm⁻¹ range. For anisole, this peak is seen at approximately 1040 cm⁻¹.[7]

The intensity and exact position of these C-O stretching bands can be influenced by the electronic environment of the molecule.

The Trifluoromethyl Group (-CF₃): A Signature of Strong C-F Vibrations

The trifluoromethyl group is a key pharmacophore in modern drug design, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Its presence in a molecule is readily confirmed by IR spectroscopy due to the highly polar and strong carbon-fluorine bonds.

C-F Stretching Vibrations: The defining characteristic of the -CF₃ group in an IR spectrum is the presence of very strong and often broad absorption bands in the 1350-1100 cm⁻¹ region.[8] These intense absorptions are due to the C-F stretching modes. The -CF₃ group has two primary types of C-F stretching vibrations:

  • Asymmetric C-F Stretching: This mode typically gives rise to a very strong and broad band at higher wavenumbers within the 1350-1100 cm⁻¹ range.

  • Symmetric C-F Stretching: This vibration also results in a strong absorption, usually at a slightly lower wavenumber than the asymmetric stretch.

For benzene derivatives containing a -CF₃ group, a very strong and broad band near 1330 cm⁻¹ is considered a characteristic frequency of the C-CF₃ stretching mode.[8] The sheer intensity of these C-F stretching bands is a direct consequence of the large change in dipole moment during the vibration of the highly electronegative fluorine atoms.

Direct Comparison: Methoxy vs. Trifluoromethyl

The key to distinguishing between the methoxy and trifluoromethyl groups via IR spectroscopy lies in the position and intensity of their characteristic peaks. While both have absorptions in the fingerprint region, their spectral features are distinct.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)Typical IntensityKey Distinguishing Features
Methoxy (-OCH₃) C-H Stretch (methyl)2960-2850MediumA diagnostic weak band around 2860-2800 cm⁻¹ is often present.[6]
Asymmetric C-O-C Stretch1275-1200StrongA prominent, sharp peak.
Symmetric C-O-C Stretch1075-1020Medium to StrongA distinct peak at a lower frequency than the asymmetric stretch.
Trifluoromethyl (-CF₃) Asymmetric C-F Stretch1350-1100Very Strong, BroadDominant, often the most intense peaks in the fingerprint region.
Symmetric C-F Stretch1350-1100Strong, BroadContributes to the broad and intense absorption in this region.
C-CF₃ Stretch~1330Very StrongA characteristic intense band in trifluoromethylated benzene derivatives.[8]

The most significant difference is the region of strong absorption. The methoxy group's key C-O stretching bands are typically below 1300 cm⁻¹, while the trifluoromethyl group exhibits exceptionally strong and broad C-F stretching absorptions between 1350 and 1100 cm⁻¹.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To reliably differentiate between these functional groups, the acquisition of a high-quality Fourier Transform Infrared (FT-IR) spectrum is paramount.

Objective: To obtain a clean and interpretable FT-IR spectrum of a liquid or solid sample to identify the presence of methoxy or trifluoromethyl functional groups.

Materials:

  • FT-IR Spectrometer

  • Sample (liquid or solid)

  • For liquid samples: Salt plates (e.g., KBr, NaCl) or an Attenuated Total Reflectance (ATR) accessory.

  • For solid samples: KBr powder and a pellet press, or an ATR accessory.

  • Spatula, mortar, and pestle (for solid samples with KBr).

  • Solvent for cleaning (e.g., acetone, isopropanol).

Methodology:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. This is crucial for obtaining a clean sample spectrum.

  • Sample Preparation (Choose one of the following):

    • Neat Liquid (for non-volatile liquids): Place a small drop of the liquid sample between two salt plates. Gently press the plates together to create a thin film.

    • Solid (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with dry KBr powder (100-200 mg) in a mortar. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press. The transparency of the pellet is critical for good spectral quality.

    • Attenuated Total Reflectance (ATR) (for liquids and solids): This is often the simplest and fastest method. Place a small amount of the sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software.

    • Analyze the resulting spectrum, paying close attention to the characteristic regions for methoxy and trifluoromethyl groups as detailed in the comparison table above.

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Vibrational Modes

To better understand the origins of the characteristic IR peaks, we can visualize the molecular structures and their key vibrational modes.

Methoxy_Vibrations cluster_methoxy Methoxy Group (-OCH₃) cluster_vibrations Key Vibrational Modes C C H1 H C->H1 H2 H C->H2 H3 H C->H3 O O O->C R R O->R C-O-C_asym Asymmetric C-O-C Stretch (~1250 cm⁻¹) C-O-C_sym Symmetric C-O-C Stretch (~1040 cm⁻¹)

Caption: Key stretching vibrations of the methoxy group.

Trifluoromethyl_Vibrations cluster_trifluoromethyl Trifluoromethyl Group (-CF₃) cluster_vibrations Key Vibrational Modes C C F1 F C->F1 F2 F C->F2 F3 F C->F3 R R C->R C-F_stretch Strong C-F Stretches (1350-1100 cm⁻¹)

Caption: Dominant C-F stretching vibrations of the trifluoromethyl group.

Conclusion

The methoxy and trifluoromethyl groups, while both common in modern organic chemistry, present markedly different and readily distinguishable IR spectral signatures. The methoxy group is primarily identified by its characteristic C-O stretching bands in the 1275-1020 cm⁻¹ region and a subtle C-H stretching feature around 2830 cm⁻¹. In stark contrast, the trifluoromethyl group is characterized by its exceptionally strong and broad C-F stretching absorptions in the 1350-1100 cm⁻¹ range. By understanding the origins of these vibrational modes and following a robust experimental protocol, researchers can confidently and accurately identify these crucial functional groups, thereby accelerating their research and development efforts.

References

  • Bartleby.com. IR Spectrum Of Anisole. [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Degen, I. A. (1968). Detection of the Methoxyl Group by Infrared Spectroscopy. Applied Spectroscopy, 22(3), 164–166. [Link]

  • Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Oregon State University. Infrared Spectra: Identifying Functional Groups. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 537–548. [Link]

Sources

Comparative

Melting point range verification for 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Executive Summary In the high-stakes landscape of pharmaceutical intermediate synthesis, 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline represents a critical fluorinated building block. Its purity directly influences th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline represents a critical fluorinated building block. Its purity directly influences the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs). While High-Performance Liquid Chromatography (HPLC) provides quantitative purity, Melting Point (MP) determination remains the most rapid, cost-effective, and thermodynamic method to verify bulk physical integrity and detect specific solvates or polymorphs that chromatography might miss.

This guide provides a rigorous technical comparison of melting point verification methodologies for this specific compound. It moves beyond basic "how-to" instructions to establish a self-validating quality control system , ensuring that researchers can confidently accept or reject batches based on thermal behavior.

Compound Profile & Safety Criticals

Before initiating thermal analysis, the operator must understand the physicochemical nature of the analyte. Fluorinated anilines exhibit specific hazards and handling requirements.

PropertySpecification
Chemical Name 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline
CAS Number 946741-20-4
Molecular Formula C₁₄H₁₂F₃NO₂
Physical State Solid (Crystalline Powder)
Handling Hazard High Toxicity. Fluorinated anilines are often fatal in contact with skin (H310) and toxic if swallowed (H301).
Storage Inert atmosphere (Argon/Nitrogen) recommended to prevent oxidation (browning).

CRITICAL SAFETY WARNING: Do not handle this compound on an open bench. Weighing and capillary loading must occur inside a certified chemical fume hood. Double-gloving (Nitrile/Laminate) is mandatory due to the high lipophilicity and skin permeability of fluorinated aromatics.

Comparative Analysis of Verification Methodologies

For a research or QC scientist, the choice of method dictates the reliability of the data. We compare the three standard industry approaches for verifying CAS 946741-20-4.

Method A: Manual Capillary (Oil Bath/Thiele Tube)

The Traditional Baseline

  • Mechanism: Visual observation of phase transition in a heated oil bath.

  • Pros: Low capital cost; direct visual confirmation of decomposition.

  • Cons: High operator bias; poor temperature control linearity; safety risk with hot oil; lack of digital audit trail.

  • Verdict: Not Recommended for GMP/GLP verification of fluorinated intermediates due to subjectivity and safety risks.

Method B: Automated Optoelectronic Detection (Recommended)

The Modern Standard

  • Mechanism: A PID-controlled metal block heats the capillary while a transmitted light sensor detects the "clear point" (increase in transmission) to trigger the MP recording.

  • Pros: High reproducibility (<0.5°C); digital data storage; linear ramp rates; safe (no oil).

  • Cons: Requires method development (threshold setting) to distinguish "sweating" from true melting.

  • Verdict: The Gold Standard for routine batch verification.

Method C: Differential Scanning Calorimetry (DSC)

The Thermodynamic Absolute

  • Mechanism: Measures the heat flow difference between the sample and a reference pan.

  • Pros: Determines onset temperature (thermodynamically correct MP) and purity (via van 't Hoff equation); detects polymorphs.

  • Cons: Expensive; destructive to the sample pan; requires small sample mass (risk of inhomogeneity).

  • Verdict: Reference Method. Use only when Method B results are ambiguous or when investigating polymorphic purity.

Comparative Performance Data
FeatureManual CapillaryAutomated Optoelectronic DSC (Diff. Scanning Calorimetry)
Precision ± 1.0 – 2.0 °C± 0.3 – 0.5 °C ± 0.1 °C
Operator Bias HighLow Very Low
Throughput 1 sample/run3–6 samples/run 1 sample/run
Data Integrity Notebook (Manual)Digital / LIMS Integrated Digital / Software Analysis
Sample Recovery DifficultEasy (Capillary) Impossible (Pan sealed)

Experimental Protocol: Automated Verification System

This protocol is designed for Method B (Automated Optoelectronic) , as it balances precision with throughput for this specific intermediate.

Phase 1: Sample Preparation (The Variable Control)

Objective: Eliminate "wetness" and "packing" errors.

  • Drying: Fluorinated anilines can be hygroscopic. Dry 1.0 g of sample in a vacuum desiccator over P₂O₅ for 4 hours prior to analysis.

  • Grinding: Gently crush the sample with a pestle. Do not grind vigorously , as frictional heat can induce partial melting or polymorphic transitions in low-melting solids.

  • Loading: Fill the capillary to a height of 3 mm .

  • Packing: Use the "drop method" (drop the capillary through a 1m glass tube onto a hard surface) 5–10 times. Why? Poor packing creates air pockets, acting as insulators and causing a "lag" in the observed melting point (results appear higher than reality).

Phase 2: The Measurement Workflow

Objective: Establish the "Melting Range" (Onset to Clear Point).

  • Start Temperature: Set to 10°C below the expected MP (refer to Supplier CoA).

  • Ramp Rate:

    • Fast Ramp: 10°C/min (to quickly reach the start temp).

    • Measurement Ramp:1.0°C/min .

    • Note: Rates >2°C/min cause thermal lag, artificially inflating the MP value.

  • Stop Temperature: 5°C above the expected clear point.

Phase 3: Data Analysis & Acceptance Criteria

Compare your experimental


 (Onset) and 

(Clear Point) against the Certificate of Analysis (CoA).
  • Purity Indicator: A melting range (

    
    ) of < 2.0°C  indicates high purity (>98%).
    
  • Impurity Indicator: A range > 3.0°C or a depressed

    
     (e.g., 5°C lower than CoA) indicates solvent entrapment or chemical impurities (Eutectic depression).
    

Visualizations

Diagram 1: Method Selection Decision Tree

This logic flow ensures the researcher selects the correct tool based on the sample's status.

MethodSelection Start Start: Verification Request CheckCoA Do you have Supplier CoA? Start->CheckCoA RoutineQC Is this Routine QC? CheckCoA->RoutineQC Yes LitSearch Perform Literature Search for Analogues CheckCoA->LitSearch No AutoMethod USE AUTOMATED OPTICAL (Method B) High Throughput, Good Precision RoutineQC->AutoMethod Yes DSCMethod USE DSC (Method C) For Polymorphs or Absolute Purity RoutineQC->DSCMethod No (Research/Troubleshooting) Ambiguous Are results ambiguous? (Wide Range / Low MP) AutoMethod->Ambiguous LitSearch->RoutineQC Ambiguous->DSCMethod Yes End Report Results Ambiguous->End No (Pass/Fail)

Caption: Decision matrix for selecting the appropriate thermal analysis technique based on data availability and verification goals.

Diagram 2: The Self-Validating Verification Loop

This workflow illustrates the "Check-Act" cycle required for scientific integrity.

VerificationLoop Sample Sample Receipt (CAS 946741-20-4) Prep Sample Prep (Dry & Pack) Sample->Prep Run Run Automated MP (1°C/min Ramp) Prep->Run Analyze Analyze Range (Clear - Onset) Run->Analyze Decision Range < 2°C? Analyze->Decision Pass PASS Verify against CoA Value Decision->Pass Yes Fail FAIL Recrystallize or Reject Decision->Fail No Fail->Prep Retest after Drying

Caption: Step-by-step workflow for the experimental verification of melting point, including decision gates for pass/fail criteria.

References

  • United States Pharmacopeia (USP). USP <741> Melting Range or Temperature. Rockville, MD: United States Pharmacopeial Convention.

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Application Guide.

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.14: Melting Point - Capillary Method.

  • Sigma-Aldrich (Merck). Safety Data Sheet: Fluorinated Anilines (General Hazard Class).

  • National Center for Biotechnology Information. PubChem Compound Summary for Fluorinated Aniline Derivatives.

(Note: Specific melting point data for CAS 946741-20-4 is batch-dependent. Always refer to the specific Certificate of Analysis provided by the manufacturer, such as BLDpharm, Ambeed, or Sigma-Aldrich, for the exact specification of your lot.)

Safety & Regulatory Compliance

Safety

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline proper disposal procedures

Topic: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Safety Summary & Chemical Identity 4-(2-Methoxyphenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Safety Summary & Chemical Identity

4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline is a fluorinated aniline derivative often used as a scaffold in medicinal chemistry.[1] Its disposal requires strict adherence to protocols designed for halogenated organic waste .[1][2] The presence of the trifluoromethyl (-CF3) group dictates specific incineration parameters to prevent the release of hydrofluoric acid (HF) into the atmosphere.[1]

Critical Hazard Alert:

  • Class: Halogenated Aromatic Amine.[1][2]

  • Primary Risks: Acute toxicity (oral/dermal), serious eye damage, and aquatic toxicity.

  • Disposal Key: NEVER mix with non-halogenated solvents.[1] The fluorine content requires specialized scrubbing during incineration.

Chemical Profile
PropertyDetail
CAS Number 946741-20-4
Molecular Formula C14H12F3NO2
Molecular Weight 283.25 g/mol
Physical State Typically a solid or viscous oil (lot-dependent)
Acidity/Basicity Weak base (Aniline derivative)
Incompatibilities Strong oxidizing agents, acids, acid chlorides, chloroformates

Hazard Identification & Toxicology (The "Why" Behind the Protocol)

To ensure safety, you must understand the causality of the hazards. This compound combines the toxicity of anilines with the chemical stability of fluorinated ethers.

  • Aniline Toxicity Mechanism: Anilines can cause methemoglobinemia, converting hemoglobin to methemoglobin, which reduces the blood's oxygen-carrying capacity.[1] Absorption through the skin is a primary route of exposure.

  • Fluorine & Incineration: The -CF3 group is chemically robust.[1] In standard combustion, it decomposes to form Hydrogen Fluoride (HF) gas.

    • Operational Implication: If this waste is sent to a facility without a caustic scrubber, it will corrode the incinerator stack and release toxic HF fumes. You must label it as "Halogenated" to trigger the correct downstream treatment.

  • Environmental Impact: Halogenated anilines are often persistent in aquatic environments and toxic to fish/daphnia.[1] Zero discharge to drains is mandatory.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone. The lipophilic nature of the methoxyphenoxy group increases skin permeability.

ZoneEquipmentSpecification
Respiratory Fume HoodHandle only in a certified chemical fume hood (Face velocity: 80–100 fpm).[1]
Dermal GlovesDouble-gloving recommended. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for prolonged handling.[1]
Ocular Eye ProtectionChemical splash goggles (ANSI Z87.1).[1] Face shield if pouring large volumes (>500 mL).
Body ClothingLab coat (buttoned) + Chemical-resistant apron if handling stock solutions.[1]

Operational Disposal Protocol

Step 1: Waste Segregation (The Critical Control Point)

You must segregate this chemical from non-halogenated solvents (e.g., acetone, ethanol) and aqueous waste.

  • Correct Stream: Halogenated Organic Waste .[1]

  • Container: High-Density Polyethylene (HDPE) or Glass.[1] Avoid metal containers if the waste is acidic, though the pure compound is a weak base.

  • Labeling: Must explicitly state:

    • "Hazardous Waste - Halogenated Organic"[1]

    • "Contains: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline"[1][3]

    • "Toxic, Irritant"[1]

Step 2: Spill Management (Immediate Action)

If a spill occurs, speed and containment are vital to prevent absorption into floor materials.

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Up: Don double nitrile gloves, goggles, and a respirator (P100/OV cartridges) if outside a hood.[1]

  • Contain: Use a sand or vermiculite dike to surround the spill.[1] Do not use combustible materials like sawdust (reaction risk with oxidizers).[1]

  • Absorb: Cover the spill with an inert absorbent (vermiculite, diatomaceous earth).[1]

  • Collect: Scoop into a dedicated hazardous waste container. Label as "Spill Debris - Halogenated Toxic."[1]

  • Decontaminate: Wash the surface with a soap/water solution.[1] Collect the rinsate into the same hazardous waste container.

Step 3: Final Disposal (Incineration)

The only compliant destruction method is High-Temperature Incineration with flue gas cleaning.[1]

  • Temperature: >1100°C (required for destruction of fluorinated organics).

  • Scrubbing: The facility must use wet scrubbers (alkaline) to neutralize the HF gas generated during combustion.

Decision Logic Diagram (DOT)

This workflow validates your decision-making process for disposal.

DisposalLogic Start Waste Generation: 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline StateCheck Is the waste mixed with other chemicals? Start->StateCheck SolventCheck Are the other chemicals Halogenated Solvents? StateCheck->SolventCheck Yes (Organic Mix) AqueousCheck Is it an Aqueous Solution? StateCheck->AqueousCheck Yes (Water based) StreamHalo STREAM A: Halogenated Organic Waste (High Temp Incineration + HF Scrubbing) StateCheck->StreamHalo No (Pure Compound) SolventCheck->StreamHalo Yes (e.g., DCM, Chloroform) SolventCheck->StreamHalo No (e.g., Acetone) - *Must still go to Halo stream due to F content* AqueousCheck->StreamHalo No (Biphasic/Emulsion) StreamAq STREAM B: Toxic Aqueous Waste (Adjust pH -> Incineration) AqueousCheck->StreamAq Yes

Figure 1: Decision tree for selecting the correct waste stream. Note that even if mixed with non-halogenated solvents, the presence of the trifluoromethyl group forces the mixture into the Halogenated stream.

Regulatory Compliance Reference

Ensure your disposal plan aligns with these frameworks:

  • USA (RCRA): While not explicitly P-listed or U-listed by specific CAS, it falls under Characteristic Hazardous Waste if it exhibits toxicity.[1] It is generally managed under the "Halogenated Solvents" code (e.g., F001/F002 logic) or as generic toxic organic waste.

  • EU (EWC Codes):

    • 07 01 03:* Organic halogenated solvents, washing liquids and mother liquors.

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • BLD Pharm . 4-(2-Methoxyphenoxy)-2-(trifluoromethyl)aniline MSDS. Retrieved from

  • Thermo Fisher Scientific . Safety Data Sheet: 4-(Trifluoromethyl)aniline derivatives. Retrieved from

  • Sigma-Aldrich . 4-Chloro-5-methoxy-2-(trifluoromethyl)aniline Safety Data. Retrieved from

  • Tsang, W., et al. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. Retrieved from

  • BenchChem . Safe Disposal of Halogenated Anilines: A Procedural Guide. Retrieved from

Sources

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